4-Cyclobutoxypiperidine

Description

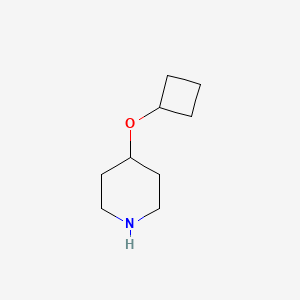

Structure

3D Structure

Properties

IUPAC Name |

4-cyclobutyloxypiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-2-8(3-1)11-9-4-6-10-7-5-9/h8-10H,1-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROUKMOFCAFBPAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)OC2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Cyclobutoxypiperidine and Analogues

Strategies for Piperidine (B6355638) Ring Formation

The piperidine scaffold is a ubiquitous feature in pharmaceuticals, and its synthesis is a well-explored area of organic chemistry. researchgate.netresearchgate.net Approaches range from the reduction of aromatic precursors to complex cyclization cascades.

The most direct method for synthesizing the piperidine core is the hydrogenation of pyridine (B92270) derivatives. nih.gov This fundamental process, while conceptually simple, requires careful selection of catalysts and reaction conditions to achieve high yields and, when necessary, stereoselectivity. nih.gov Historically, these reactions often demanded harsh conditions such as high temperatures and pressures. researchgate.netnih.gov However, modern advancements have introduced milder and more selective methods.

A variety of catalytic systems have been developed for this transformation. Heterogeneous catalysts like Rhodium on carbon (Rh/C) can effectively hydrogenate pyridines in water at elevated temperatures and pressures. organic-chemistry.org Homogeneous catalysts, particularly those based on iridium, rhodium, and ruthenium, offer alternative pathways, often under milder conditions and with the potential for asymmetric induction. nih.govdicp.ac.cn For instance, iridium(I) complexes with P,N-ligands have been used for the asymmetric hydrogenation of pyridinium (B92312) salts. nih.gov Another approach involves transfer hydrogenation, which uses hydrogen donors like formic acid or ammonia (B1221849) borane, avoiding the need for high-pressure hydrogen gas. organic-chemistry.orgdicp.ac.cn

| Catalyst System | Hydrogen Source | Substrate Type | Key Features | Reference |

|---|---|---|---|---|

| 10% Rh/C | H₂ (5 atm) | Pyridines | Effective in water at 80 °C. | organic-chemistry.org |

| Iridium(I) complex with P,N-ligand | H₂ | 2-Substituted Pyridinium Salts | Asymmetric hydrogenation, suitable for high-volume synthesis. | nih.gov |

| [RhCp*Cl₂]₂ / Formic Acid/Triethylamine | Formic Acid | N-benzylpyridinium salts | Asymmetric reductive transamination for chiral piperidines. | dicp.ac.cn |

| RuCl₃·xH₂O | Ammonia-borane (H₃N-BH₃) | Pyridines, Quinolines | Transfer hydrogenation with a commercially available precatalyst. | organic-chemistry.org |

| B(C₆F₅)₃ / Hydrosilane | Hydrosilane | Substituted Pyridines | Cis-selective hydroboration/hydrogenation cascade under mild conditions. | nih.gov |

Beyond hydrogenation, the piperidine ring can be constructed through various intra- and intermolecular cyclization reactions. researchgate.netdntb.gov.ua These methods build the heterocyclic ring from acyclic precursors, offering a high degree of flexibility in introducing substituents.

Intramolecular reactions involve a single molecule containing all the necessary components for ring closure. nih.gov Key strategies include:

Aza-Michael Addition: The intramolecular addition of an amine to an activated alkene is a powerful tool for forming the piperidine ring. nih.govmdpi.com Organocatalysts have been employed to achieve enantioselective synthesis of substituted piperidines via this method. mdpi.com

Reductive Amination: An intramolecular reaction between an amine and a ketone or aldehyde moiety within the same molecule, followed by reduction, can efficiently form the piperidine ring.

Radical Cyclization: N-centered radicals can undergo cyclization onto alkenes or alkynes. mdpi.comresearchgate.net For example, methods involving 1,6-hydrogen atom transfer (HAT) have been developed to produce piperidines from unsaturated amine precursors. mdpi.com

Hydroamination/Cyclization Cascades: The cyclization of alkynes bearing a tethered amine can be mediated by acids or metal catalysts, leading to piperidine structures. nih.gov

Intermolecular reactions assemble the piperidine ring from two or more separate components. A common strategy is the [5+1] annulation, where a five-atom chain reacts with a one-atom component to close the ring. nih.gov For example, the reaction of 1,5-diols with primary amines, catalyzed by an Iridium complex, can yield a variety of N-substituted piperidines. organic-chemistry.org

| Reaction Type | Strategy | Catalyst/Reagent | Description | Reference |

|---|---|---|---|---|

| Aza-Prins Cyclization | Intramolecular | AlCl₃ | Cyclization of N-tosyl homoallylamine with carbonyl compounds to yield trans-2-substituted-4-halopiperidines. | organic-chemistry.org |

| Reductive Hydroamination/Cyclization | Intramolecular | Acid-mediated | Cascade reaction of alkynes to form piperidines via an iminium ion intermediate. | nih.gov |

| Oxidative Amination | Intramolecular | Gold(I) complex | Difunctionalization of non-activated alkenes to form substituted piperidines. | mdpi.com |

| [5+1] Annulation | Intermolecular | Cp*Ir complex | Reaction of diols with primary amines to synthesize five-, six-, and seven-membered cyclic amines. | organic-chemistry.org |

| Aza-Pummerer Annulation | Intermolecular | Acid-mediated | A [5+1] acid-mediated annulation through an aza-Pummerer intermediate. | nih.gov |

Approaches to Incorporate the Cyclobutoxy Moiety

Once the piperidine ring, or a suitable precursor like 4-hydroxypiperidine (B117109), is formed, the next crucial step is the introduction of the cyclobutoxy group.

The most conventional method for forming the C-O bond of the ether in 4-cyclobutoxypiperidine is through an alkylation or etherification reaction, such as the Williamson ether synthesis. silicycle.com This involves the reaction of the alkoxide of a protected 4-hydroxypiperidine with a cyclobutyl electrophile, such as cyclobutyl bromide or cyclobutyl tosylate. The nitrogen on the piperidine ring must be protected (e.g., with a Boc or Cbz group) to prevent it from acting as a competing nucleophile. Following the etherification, the protecting group can be removed to yield the final compound. One patented synthesis describes the preparation of 4-(3-(this compound-1-carbonyl)-4-fluorobenzyl)phthalazin-1(2H)-one, which utilizes this compound as a key intermediate, implying its synthesis via such standard etherification routes. google.com

More innovative strategies focus on constructing the cyclobutane (B1203170) and piperidine rings in a more integrated fashion. A notable methodology was developed for histamine (B1213489) H3 receptor ligands containing a 3-cyclobutoxy motif, which provides a versatile building block applicable to the synthesis of this compound analogues. researchgate.netacs.org This approach involves a condensation reaction between a piperidine and 1,3-cyclobutanedione. The resulting enaminone is then reduced to furnish a versatile cis-3-piperidinocyclobutanol intermediate. acs.org This building block allows for the subsequent formation of the ether linkage, providing a novel and constrained scaffold. This method highlights a shift from simple etherification to more complex ring construction strategies to access unique chemical space. researchgate.net

Stereoselective Synthesis and Diastereomeric Control in this compound Synthesis

While this compound itself is achiral, the synthesis of its substituted analogues requires precise control over stereochemistry. The principles of stereoselective synthesis are critical for producing specific isomers, which is often a requirement in medicinal chemistry. ethz.chuzh.ch Diastereomeric control can be exerted during the formation of the piperidine ring.

For instance, the diastereoselectivity of the Prins cyclization to form 2,4,5-trisubstituted piperidines can be controlled by the choice of catalyst. rsc.org Cyclization catalyzed by hydrochloric acid (HCl) under kinetic control favors the formation of the cis-4,5-diastereomer. In contrast, using a Lewis acid like methylaluminum dichloride (MeAlCl₂) promotes thermodynamic control, leading predominantly to the trans-4,5-diastereomer. rsc.org

Similarly, asymmetric hydrogenation of substituted pyridinium salts using chiral rhodium or iridium catalysts can produce enantioenriched piperidines. dicp.ac.cnbohrium.com The catalyst's chiral ligands guide the approach of the hydrogen source, resulting in the preferential formation of one enantiomer. dicp.ac.cnnih.gov These strategies, which control the relative and absolute configuration of substituents on the piperidine ring, are directly applicable to the synthesis of chiral analogues of this compound.

| Reaction | Catalyst/Conditions | Major Diastereomer | Diastereomeric Ratio (d.r.) | Control Type | Reference |

|---|---|---|---|---|---|

| Prins Cyclization of homoallylic amine with aldehyde | HCl, CH₂Cl₂, -78 °C | 4,5-cis | Up to 94:6 | Kinetic | rsc.org |

| MeAlCl₂, CH₂Cl₂, 20-60 °C | 4,5-trans | Up to 99:1 | Thermodynamic | rsc.org |

Derivatization and Functionalization of the this compound Core

The this compound scaffold serves as a versatile platform for further chemical modifications, allowing for the synthesis of a diverse range of analogues with potential applications in drug discovery. The primary site for derivatization is the secondary amine of the piperidine ring, which can readily undergo various transformations.

N-Alkylation: The nitrogen atom of the piperidine ring can be alkylated using various alkylating agents, such as alkyl halides or by reductive amination. masterorganicchemistry.com Direct alkylation with alkyl halides can sometimes lead to over-alkylation, yielding quaternary ammonium (B1175870) salts. libretexts.org Reductive amination, as previously discussed, offers a more controlled method for introducing alkyl groups. masterorganicchemistry.com

N-Arylation: The introduction of an aryl group onto the piperidine nitrogen is a common strategy in medicinal chemistry. This can be achieved through several methods, including Buchwald-Hartwig amination and Ullmann condensation. helsinki.fibeilstein-journals.org Palladium-catalyzed N-arylation has emerged as a powerful tool, allowing for the coupling of this compound with a wide range of aryl and heteroaryl halides or triflates. rsc.org Photocatalytic methods have also been developed, offering milder reaction conditions for N-arylation. helsinki.fi

N-Acylation: The piperidine nitrogen can be acylated to form amides, which are important functional groups in many biologically active molecules. nih.govmdpi.com This is typically achieved by reacting this compound with an acyl chloride, acid anhydride, or a carboxylic acid in the presence of a coupling agent. mdpi.comorganic-chemistry.org Thioesters have also been explored as stable acyl sources for the N-acylation of heterocycles. beilstein-journals.org The resulting N-acyl derivatives can exhibit altered physicochemical properties and biological activities compared to the parent amine.

Table 1: Synthetic Reactions for the Derivatization of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base | N-Alkyl-4-cyclobutoxypiperidine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent (e.g., NaBH(OAc)₃) | N-Alkyl-4-cyclobutoxypiperidine |

| N-Arylation | Aryl halide, Palladium catalyst, Base (Buchwald-Hartwig) | N-Aryl-4-cyclobutoxypiperidine |

| N-Acylation | Acyl chloride or Carboxylic acid with coupling agent | N-Acyl-4-cyclobutoxypiperidine |

The derivatization of the this compound core allows for the systematic exploration of the structure-activity relationship (SAR) of various compound series. For example, in the context of developing PARP inhibitors, the this compound moiety has been incorporated into phthalazinone scaffolds. google.com The derivatization of the piperidine nitrogen with different functional groups can significantly impact the potency and selectivity of these inhibitors.

Chemical Reactivity and Mechanistic Studies of 4 Cyclobutoxypiperidine

Exploration of Reaction Pathways and Intermediate Formation

The reaction pathways of 4-Cyclobutoxypiperidine are largely centered around the nucleophilic nitrogen of the piperidine (B6355638) ring and the potential for reactions involving the cyclobutoxy group.

The secondary amine of the piperidine ring is a key reactive site, readily participating in a variety of reactions. One of the most fundamental reaction pathways is its behavior as a Brønsted-Lowry base, accepting a proton to form a piperidinium (B107235) salt. The lone pair of electrons on the nitrogen atom also makes it a potent nucleophile, enabling it to attack various electrophilic centers.

Common reaction pathways involving the piperidine nitrogen include:

N-Alkylation: This reaction proceeds via a nucleophilic substitution mechanism (typically SN2) where the nitrogen atom attacks an alkyl halide or another suitable alkylating agent. The reaction involves the formation of a quaternary ammonium (B1175870) salt as an intermediate if an excess of the alkylating agent is used. saskoer.caresearchgate.netmt.com

N-Acylation: The nitrogen can attack the electrophilic carbonyl carbon of an acyl halide, anhydride, or ester to form an N-acylpiperidine. This reaction typically proceeds through a nucleophilic acyl substitution mechanism. The initial tetrahedral intermediate collapses to expel the leaving group, yielding the amide product. researchgate.nettubitak.gov.trrsc.orgsioc-journal.cn

Reductive Amination: this compound can be synthesized or can itself be a product of the reductive amination of 4-cyclobutoxypiperidinone with a suitable amine source, or by reacting 4-hydroxypiperidine (B117109) with cyclobutanone (B123998) under reductive conditions. d-nb.infonih.govacsgcipr.orgjocpr.comnih.gov The mechanism involves the initial formation of an iminium ion intermediate, which is then reduced by a hydride source like sodium borohydride (B1222165) or through catalytic hydrogenation.

The cyclobutoxy group, while generally more stable than a free cyclobutanol, can also influence reaction pathways. The inherent ring strain of the cyclobutane (B1203170) ring can make the ether susceptible to cleavage under harsh acidic conditions, potentially leading to ring-opening of the cyclobutane moiety. researchgate.net

Interactive Table 1: Common Reaction Pathways of this compound

| Reaction Pathway | Reagents/Conditions | Intermediate(s) | Product Type |

| N-Alkylation | Alkyl halide (e.g., CH₃I), Base (e.g., K₂CO₃) | Piperidinium salt | Tertiary amine |

| N-Acylation | Acyl chloride (e.g., CH₃COCl), Base (e.g., Et₃N) | Tetrahedral intermediate | N-acylpiperidine (Amide) |

| Reductive Amination (of corresponding ketone) | Ketone, Reducing agent (e.g., NaBH(OAc)₃) | Iminium ion | Secondary amine |

| Acid-catalyzed Ether Cleavage | Strong acid (e.g., HBr, HI) | Oxonium ion, Carbocation | 4-Hydroxypiperidine and cyclobutyl halide |

Investigation of Functional Group Transformations on the this compound Scaffold

The this compound scaffold allows for a variety of functional group transformations, primarily centered on the piperidine nitrogen. These transformations are crucial for the synthesis of diverse derivatives with potential applications in various fields of chemistry. researchgate.netnih.gov

N-Substitution Reactions:

The secondary amine of the piperidine ring is readily converted into a tertiary amine or an amide through N-alkylation and N-acylation, respectively. These transformations significantly alter the electronic and steric properties of the molecule.

N-Arylation: The Buchwald-Hartwig amination allows for the formation of N-arylpiperidines by coupling this compound with aryl halides in the presence of a palladium catalyst and a suitable base.

Michael Addition: As a nucleophile, the piperidine nitrogen can undergo a Michael addition to α,β-unsaturated carbonyl compounds, forming a new carbon-nitrogen bond.

Oxidation of the Piperidine Ring:

While the piperidine ring is generally robust, it can be oxidized under specific conditions. Strong oxidizing agents can lead to the formation of N-oxides or even ring-opened products. The presence of the ether linkage may influence the regioselectivity of such oxidations.

Interactive Table 2: Examples of Functional Group Transformations

| Transformation | Reagents | Product Functional Group |

| N-Benzylation | Benzyl (B1604629) bromide, K₂CO₃, Acetonitrile (B52724) | Tertiary amine |

| N-Acetylation | Acetic anhydride, Pyridine (B92270) | Amide |

| N-Arylation (Buchwald-Hartwig) | Aryl bromide, Pd₂(dba)₃, BINAP, NaOt-Bu | N-Aryl amine |

| Michael Addition | Methyl acrylate, Methanol | β-Amino ester |

Stability and Degradation Pathways Under Simulated Biological and Environmental Conditions

The stability of this compound is a critical factor in its potential applications. Degradation can occur at either the piperidine ring or the cyclobutoxy moiety, influenced by conditions such as pH, temperature, and the presence of oxidizing agents. d-nb.info

Piperidine Ring Degradation:

Under oxidative stress, which can be simulated by exposure to reactive oxygen species like hydrogen peroxide, the piperidine ring can undergo degradation. srce.hrresearchgate.net A potential pathway involves the oxidation of the nitrogen atom to form an N-oxide or a hydroxylamine. srce.hr Further oxidation can lead to the cleavage of the C-N bonds, resulting in ring-opening and the formation of various smaller, more polar molecules. In biological systems, enzymatic degradation by cytochrome P450 enzymes can also lead to N-dealkylation or hydroxylation of the piperidine ring.

Cyclobutoxy Group Stability:

The cyclobutoxy group is an ether, and ethers are generally stable to many reagents. However, the four-membered ring introduces significant ring strain. researchgate.netyoutube.com Under strongly acidic conditions, the ether oxygen can be protonated, making it a good leaving group. Subsequent nucleophilic attack can lead to the cleavage of the C-O bond, yielding 4-hydroxypiperidine and a derivative of cyclobutane. The stability of the cyclobutoxy group is generally higher under neutral and basic conditions. libretexts.orgmasterorganicchemistry.com

Environmental degradation may proceed via microbial action, where microorganisms utilize the compound as a carbon and nitrogen source, leading to its breakdown into simpler molecules like carbon dioxide and water. researchgate.net

Interactive Table 3: Simulated Degradation of this compound

| Condition | Potential Degradation Pathway | Major Degradation Products |

| Strong Oxidizing Agent (e.g., H₂O₂) | N-oxidation, Ring cleavage | This compound N-oxide, Ring-opened aldehydes and amines |

| Strong Acid (e.g., conc. HBr) | Ether cleavage | 4-Hydroxypiperidine, Cyclobutyl bromide |

| Simulated Biological (e.g., liver microsomes) | Enzymatic oxidation | Hydroxylated derivatives, N-dealkylated products (if N-substituted) |

| Photolytic (UV irradiation) | Photodegradation | Complex mixture of smaller fragments |

Studies on the Role of Ring Strain in Cyclobutoxy and Piperidine Moieties on Reactivity

The reactivity of this compound is influenced by the inherent strain in both the cyclobutane and piperidine rings, although the strain in a standard piperidine chair conformation is minimal.

Cyclobutoxy Moiety:

The cyclobutane ring possesses significant angle and torsional strain due to the deviation of its bond angles from the ideal sp³ hybridization angle of 109.5° to approximately 90°. youtube.com This strain makes the cyclobutoxy group more susceptible to ring-opening reactions compared to a less strained ether, such as a cyclohexyloxy group. This inherent strain can be a driving force in certain reactions, particularly those involving cleavage of the cyclobutane ring under thermal or acidic conditions. researchgate.net However, in many common transformations involving the piperidine nitrogen, the cyclobutoxy group remains intact.

Piperidine Moiety:

The piperidine ring typically adopts a stable chair conformation, which minimizes both angle and torsional strain. However, the nitrogen atom introduces a degree of flexibility and reactivity. The basicity of the piperidine nitrogen is influenced by the substituent at the 4-position. The electron-donating nature of the cyclobutoxy group through the ether oxygen's lone pairs can slightly increase the electron density on the nitrogen, potentially enhancing its basicity and nucleophilicity compared to an unsubstituted piperidine. Computational studies on similar systems have shown that the basicity of cyclic amines increases with ring size from three- to six-membered rings, consistent with a decrease in ring strain. srce.hr

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations

Elucidation of Pharmacophoric Features of the 4-Cyclobutoxypiperidine Scaffold

A general pharmacophore model for this class of antagonists includes several key features:

A basic nitrogen atom: The piperidine (B6355638) nitrogen is typically protonated at physiological pH and forms a crucial salt bridge interaction with an acidic residue in the receptor binding pocket, such as a glutamic acid. acs.org

A hydrophobic region: The cyclobutoxy group, along with the piperidine ring, provides a hydrophobic region that can occupy a corresponding hydrophobic pocket within the receptor.

Hydrogen bond acceptors/donors: Substituents on the piperidine nitrogen and other parts of the molecule often contain hydrogen bond acceptors and donors that engage in specific interactions with the receptor. researchgate.net

Aromatic features: Many potent antagonists incorporating the piperidine scaffold also feature aromatic rings, which can participate in various interactions, including pi-stacking and hydrophobic interactions.

The this compound moiety itself primarily contributes to the hydrophobic and steric bulk of the ligand, ensuring a proper fit within the binding site. Its role is often to position other critical functionalities for optimal receptor engagement.

Impact of Cyclobutoxy Substituent Orientation on Biological Activities

The orientation of the cyclobutoxy group at the 4-position of the piperidine ring can have a significant impact on the biological activity of the resulting compound. This is due to the stereospecific nature of receptor-ligand interactions. While specific studies focusing solely on the orientation of the cyclobutoxy group in this compound are not extensively available, the principles of stereochemical-SAR studies on similar structures suggest its importance. biorxiv.org

Influence of Substitutions on the Piperidine Nitrogen and Carbon Atoms on Activity Profiles

Substitutions on both the piperidine nitrogen and the carbon atoms of the this compound scaffold have been shown to be critical for modulating the activity and selectivity profile of the resulting compounds.

Substitutions on the Piperidine Nitrogen (N1):

The substituent on the piperidine nitrogen is a key determinant of biological activity. In the context of CCR2 antagonists, this position is often occupied by a larger, more complex moiety that extends into other regions of the receptor binding site.

For example, in a series of aminocyclopentane carboxamide-based CCR2 antagonists, the N1 substituent was a complex cyclopentyl carboxamide group. Modifications to this group had a profound effect on potency and selectivity. nih.gov

Substitutions on the Piperidine Carbon Atoms:

While the 4-position is occupied by the cyclobutoxy group, substitutions at other positions on the piperidine ring can also influence activity. For instance, the introduction of a methyl group at the 3-position of the piperidine ring has been explored in various antagonist designs. nih.gov

The table below illustrates the impact of various substituents on the piperidine ring of CCR2 antagonists, drawing from related chemical series to infer potential effects on a this compound scaffold.

| Compound/Series | Piperidine Substitution | Biological Target | Effect on Activity | Reference |

| CCR2 Antagonist Series | 4-carboxyphenyl | CCR2 / IKr | Dramatically decreased IKr binding affinity, improving selectivity. | nih.gov |

| Aminocyclopentane Carboxamides | N1-(3-isopropyl-3-{[6-(trifluoromethyl)-2H-1,3-benzoxazin-3(4H)-yl]carbonyl}cyclopentyl) | CCR2 | Potent antagonism, with specific stereochemistry being crucial. | nih.gov |

| Dual H3/σ1 Ligands | N-alkoxy linker with biphenyl (B1667301) or aniline | Histamine (B1213489) H3 / Sigma-1 | Linker length and terminal group modulate affinity and selectivity. | acs.org |

| Spiro[chromene-2,4'-piperidine]s | N-benzyl | 5-HT2C | Potent partial agonism. | nih.gov |

This table is illustrative and compiles data from different but related piperidine-containing scaffolds to highlight general SAR principles.

Conformational Analysis and its Correlation with Receptor Binding and Biological Response

The three-dimensional conformation of a ligand is what the biological target recognizes, making conformational analysis a critical aspect of understanding SAR and SMR. researchgate.net The this compound scaffold, due to the flexibility of both the piperidine and cyclobutane (B1203170) rings, can adopt multiple conformations. The biologically active conformation is the one that fits optimally into the receptor's binding site.

The binding of a ligand to a receptor is a dynamic process that can involve conformational changes in both the ligand and the receptor. nih.govelifesciences.org For flexible molecules like those containing the this compound scaffold, there is an entropic cost to binding, as the molecule is restricted to a single conformation in the bound state. biorxiv.org

Computational methods, such as molecular dynamics simulations, can be used to explore the conformational landscape of these molecules and to model their interactions with receptor binding sites. nih.govplos.org These studies can help to identify the low-energy, bioactive conformation and to understand how different substituents influence this conformation and, consequently, the biological response. For example, docking studies of D3 receptor antagonists have shown how specific ligand conformations contribute to selectivity. acs.org

Computational Chemistry and Molecular Modeling of 4 Cyclobutoxypiperidine

Quantum Mechanical (QM) Calculations

Quantum mechanical calculations are foundational in computational chemistry, providing a detailed description of the electronic structure of a molecule. These methods, derived from the principles of quantum mechanics, can elucidate properties such as molecular geometry, charge distribution, and reactivity.

Density Functional Theory (DFT) is a widely used quantum mechanical method that calculates the electronic properties of a molecule based on its electron density. For 4-Cyclobutoxypiperidine, DFT can be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations can also reveal the distribution of electron density, highlighting regions that are electron-rich or electron-poor, which is crucial for understanding intermolecular interactions.

Furthermore, DFT can be used to calculate various electronic properties that are indicative of the molecule's stability and reactivity. researchgate.net Key parameters that can be determined for this compound using DFT include:

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a critical indicator of a molecule's chemical reactivity and kinetic stability. A large HOMO-LUMO gap suggests high stability and low reactivity.

Ionization Potential and Electron Affinity: These properties relate to the energy required to remove an electron and the energy released when an electron is added, respectively. They provide insights into the molecule's susceptibility to oxidation and reduction.

Molecular Electrostatic Potential (MEP): The MEP map visually represents the electrostatic potential on the surface of the molecule, identifying nucleophilic (negative potential) and electrophilic (positive potential) sites. nih.gov For this compound, the nitrogen atom of the piperidine (B6355638) ring and the oxygen of the cyclobutoxy group are expected to be key nucleophilic centers.

A study on piperidine derivatives utilized DFT to investigate their structural and electronic properties, providing insights into molecular geometry and reactivity. researchgate.net While specific data for this compound is not available, analogous calculations would provide a fundamental understanding of its electronic characteristics.

| Calculated Property | Significance for this compound |

|---|---|

| Optimized Geometry (Bond Lengths, Angles) | Provides the most stable three-dimensional structure. |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and stability. |

| Molecular Electrostatic Potential (MEP) | Identifies sites for potential intermolecular interactions. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

Ab initio methods are another class of quantum mechanical calculations that are derived directly from theoretical principles without the inclusion of experimental data. osi.lv These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of molecular properties. For this compound, ab initio methods could be used to obtain benchmark energetic and structural data. For instance, these methods can be applied to accurately determine the conformational energies of the piperidine ring (chair vs. boat conformations) and the orientation of the cyclobutoxy substituent (axial vs. equatorial). A study on piperidine and its substituted derivatives employed ab initio calculations to investigate their electronic and spatial structures. osi.lv

Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the dynamic behavior of molecules over time. mdpi.com By solving Newton's equations of motion for a system of atoms, MD simulations can provide a detailed picture of conformational changes and intermolecular interactions. For this compound, an MD simulation would involve placing the molecule in a simulated environment, typically a box of solvent molecules like water, and observing its behavior over a period of nanoseconds or longer. researchgate.net

These simulations can reveal:

Conformational Preferences: MD simulations can explore the potential energy surface of this compound, identifying the most stable conformations and the energy barriers between them. This is particularly important for understanding the flexibility of the piperidine and cyclobutoxy rings.

Solvation Effects: The interactions between this compound and surrounding water molecules can be analyzed to understand its solubility and how the solvent influences its conformation.

Interactions with Biomolecules: MD simulations are extensively used to study the binding of a ligand to a protein. rsc.org If a biological target for this compound is known, MD simulations can elucidate the stability of the ligand-protein complex and the key interactions that maintain binding.

A recent study on piperidine derivatives used MD simulations to explore their conformational behaviors and interactions within a biological environment. researchgate.net

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when it binds to a receptor, typically a protein. tandfonline.com This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. For this compound, molecular docking studies would involve computationally screening it against a library of known drug targets or docking it to a specific protein of interest.

The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound is generated and optimized. The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm samples a large number of possible binding poses of the ligand in the active site of the receptor.

Scoring and Analysis: Each pose is assigned a score that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Molecular docking studies on various piperidine derivatives have been conducted to investigate their potential as inhibitors for a range of biological targets. tandfonline.comnih.gov For example, a study on piperidine derivatives as potential analgesics utilized molecular docking to elucidate their binding modes with the µ-opioid receptor. tandfonline.com

| Hypothetical Target Protein | Potential Interactions with this compound | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| Protein Kinase | Hydrogen bond with piperidine N-H, hydrophobic interactions with cyclobutoxy group. | -7.5 |

| GPCR | Electrostatic interaction with protonated piperidine, van der Waals contacts. | -8.2 |

| Enzyme Active Site | Hydrogen bond with cyclobutoxy oxygen, hydrophobic pocket engagement. | -6.9 |

Cheminformatics and Data Mining for Analogues and Activity Prediction

Cheminformatics involves the use of computational methods to analyze large datasets of chemical information. nih.gov For this compound, cheminformatics tools can be used to search for structurally similar compounds (analogues) in chemical databases and to predict its potential biological activities based on the known activities of these analogues. This approach is often the first step in identifying the potential therapeutic applications of a novel compound.

Quantitative Structure-Activity Relationship (QSAR) is a key cheminformatics technique that develops mathematical models to correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov By building a QSAR model based on a set of piperidine derivatives with known activity against a particular target, the activity of this compound could be predicted. These models use molecular descriptors, which are numerical representations of a molecule's physicochemical properties, to establish the correlation. tandfonline.com

Prediction of Biological Properties and Drug-Like Parameters (e.g., ADMET-related computational studies)

In the early stages of drug discovery, it is crucial to assess the "drug-likeness" of a compound, which includes its pharmacokinetic properties: Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). iipseries.org Computational models are widely used to predict these properties, helping to identify candidates with favorable ADMET profiles and reducing the likelihood of late-stage failures in drug development.

For this compound, various ADMET properties can be predicted using in silico tools: slideshare.net

Absorption: Parameters such as intestinal absorption, Caco-2 permeability, and oral bioavailability can be estimated.

Distribution: Predictions can be made about its ability to cross the blood-brain barrier (BBB) and its plasma protein binding (PPB) potential.

Metabolism: Computational models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound.

Excretion: The likely route and rate of excretion can be estimated.

Toxicity: Potential toxicities, such as cardiotoxicity (hERG inhibition) and mutagenicity, can be flagged by predictive models.

A study on a 4-benzyl-1-(2,4,6-trimethyl-benzyl)-piperidine derivative included in silico ADMET studies to evaluate its drug-like properties. nih.gov Similar predictions for this compound would provide a comprehensive overview of its potential as a drug candidate.

| ADMET Property | Predicted Value/Classification for this compound (Illustrative) | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeation | Yes | May have central nervous system activity. |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions involving this enzyme. |

| hERG Inhibition | Low risk | Unlikely to cause cardiotoxicity. |

| Ames Mutagenicity | Non-mutagen | Unlikely to be carcinogenic. |

Development of Quantitative Structure-Activity Relationship (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of unsynthesized compounds, thereby guiding the design of more potent and selective drug candidates and reducing the reliance on extensive and costly experimental screening.

A notable area of investigation for piperidine derivatives has been their activity as antagonists of the C-C chemokine receptor type 5 (CCR5). CCR5 is a critical co-receptor for the entry of the human immunodeficiency virus (HIV) into host cells, making it a prime target for the development of antiviral therapies. Several QSAR studies have been conducted on piperidine-based CCR5 antagonists to elucidate the key structural features governing their inhibitory potency.

One such comprehensive QSAR study on a large dataset of 119 piperidine derivatives as CCR5 antagonists employed various statistical methods, including multiple linear regression (MLR), to develop predictive models. The dataset for this study was compiled from a series of publications by Finke et al., which detailed the synthesis and biological evaluation of novel piperidine-based CCR5 inhibitors. A thorough review of the chemical structures within this dataset is crucial to determine the presence and, consequently, the modeled contribution of the this compound moiety.

Upon examination of the source data from Finke and colleagues, it was determined that while a diverse range of substituents on the piperidine ring were explored, the specific 4-cyclobutoxy substitution pattern was not included in the dataset used for the development of these particular QSAR models. The derivatives in these studies featured alternative functionalities at the 4-position of the piperidine ring.

Therefore, to construct a hypothetical QSAR model that could evaluate the contribution of the 4-cyclobutoxy group, one would need to synthesize a series of analogues containing this moiety and determine their biological activity against a specific target. The resulting data could then be used to build a robust QSAR model.

Hypothetical QSAR Model Development for this compound Derivatives

To illustrate the process, let us consider a hypothetical scenario where a series of this compound derivatives have been synthesized and tested for their inhibitory activity against a chosen biological target (e.g., a specific enzyme or receptor). The biological activity is typically expressed as the negative logarithm of the half-maximal inhibitory concentration (pIC50).

The development of a QSAR model would involve the following key steps:

Data Set Preparation: A training set of compounds with known pIC50 values would be established. A separate test set of compounds would also be selected to validate the predictive power of the generated model.

Descriptor Calculation: A wide array of molecular descriptors would be calculated for each compound. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties.

Model Building: Statistical methods such as Multiple Linear Regression (MLR) would be employed to identify a subset of descriptors that best correlate with the observed biological activity. The resulting equation would take the general form:

pIC50 = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c₀, c₁, c₂, ..., cₙ are regression coefficients and D₁, D₂, ..., Dₙ are the selected molecular descriptors.

Model Validation: The statistical significance and predictive ability of the model would be rigorously assessed using various metrics.

Illustrative Data for a Hypothetical QSAR Model

The following interactive table presents a hypothetical dataset and a resulting QSAR model for a series of this compound derivatives. This is for illustrative purposes only, as specific experimental data and corresponding QSAR models for this exact chemical series are not currently available in the public domain.

| Compound ID | pIC50 (Experimental) | Molecular Weight (MW) | LogP | Topological Polar Surface Area (TPSA) |

| 1 | 6.5 | 350.45 | 3.2 | 45.6 |

| 2 | 7.2 | 364.48 | 3.5 | 42.1 |

| 3 | 6.8 | 378.51 | 3.8 | 48.9 |

| 4 | 7.5 | 392.54 | 4.1 | 39.5 |

| 5 | 6.3 | 336.42 | 2.9 | 50.2 |

Based on this hypothetical data, a possible MLR-QSAR equation could be:

pIC50 = 0.02 * MW - 0.5 * LogP + 0.08 * TPSA + 2.5

This equation would suggest that an increase in molecular weight and topological polar surface area, coupled with a decrease in lipophilicity (LogP), could lead to enhanced biological activity within this hypothetical series.

Advanced Analytical Methodologies for 4 Cyclobutoxypiperidine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is indispensable for separating 4-Cyclobutoxypiperidine from impurities, starting materials, and by-products. The choice between liquid and gas chromatography is primarily dictated by the compound's physicochemical properties, such as volatility and thermal stability.

High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool for the quantification and identification of this compound in various matrices. This technique offers high sensitivity and selectivity, making it suitable for analyzing complex mixtures. lcms.cznih.gov

A typical HPLC method would utilize a reversed-phase column, such as a C18, to separate the compound based on its polarity. researchgate.net The mobile phase often consists of a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous solution containing a modifier like formic acid to ensure proper ionization and peak shape. nih.govresearchgate.net

Mass spectrometry detection, particularly with a tandem quadrupole mass spectrometer (MS/MS), allows for highly selective and sensitive quantification using modes like Multiple Reaction Monitoring (MRM). lcms.czresearchgate.netnih.gov In MRM, the precursor ion corresponding to protonated this compound is selected in the first quadrupole, fragmented, and a specific product ion is monitored in the third quadrupole, significantly reducing background noise.

Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | C18, 2.1 x 50 mm, 3.5 µm | Provides reversed-phase separation based on hydrophobicity. |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile | Facilitates separation and analyte ionization. nih.govresearchgate.net |

| Gradient | Linear gradient from 5% to 95% B | Elutes compounds with varying polarities. |

| Flow Rate | 0.4 mL/min | Ensures optimal separation efficiency and run time. |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode | Efficiently ionizes the basic piperidine (B6355638) nitrogen. nih.gov |

| Detection Mode | Multiple Reaction Monitoring (MRM) | Offers high selectivity and sensitivity for quantification. nih.gov |

| Precursor Ion (Q1) | [M+H]⁺ | The mass-to-charge ratio of the protonated molecule. |

| Product Ion (Q3) | Specific fragment ion | A characteristic fragment used for confirmation and quantification. |

Gas Chromatography (GC) is a high-resolution separation technique, but its application to compounds like this compound is limited by their polarity and low volatility. The presence of the secondary amine (-NH) group can lead to poor peak shape and interaction with the GC column. jfda-online.com To overcome these issues, chemical derivatization is required. jfda-online.comresearchgate.net

Derivatization converts the polar -NH group into a less polar, more volatile, and more thermally stable functional group. jfda-online.com This process improves chromatographic efficiency and detection sensitivity. jfda-online.com Common derivatization strategies for amines include silylation or acylation. jfda-online.com For instance, a silylating agent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group.

Table 2: Common Derivatization Agents for GC-MS Analysis of Amines

| Derivatization Agent Class | Example Agent | Target Functional Group | Resulting Derivative | Benefit |

|---|---|---|---|---|

| Silylation | MSTFA, BSTFA | Amine (-NH) | N-TMS | Increases volatility and thermal stability. nih.gov |

| Acylation | Trifluoroacetic Anhydride (TFAA) | Amine (-NH) | N-TFA | Improves chromatographic properties and introduces electron-capturing groups for specific detectors. jfda-online.com |

Once derivatized, the compound can be effectively separated on a non-polar capillary GC column and detected by a mass spectrometer, which provides definitive structural information based on the fragmentation pattern of the derivative.

Spectroscopic Techniques for Structural Elucidation and Purity Assessment

Spectroscopic methods are essential for confirming the chemical structure of this compound and assessing its purity beyond what can be determined by chromatography alone.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for unambiguous structural elucidation. Both ¹H and ¹³C NMR provide detailed information about the molecular framework. For cyclic systems like piperidine, NMR is particularly crucial for determining the stereochemistry, specifically the conformational preference of substituents.

The piperidine ring exists in a chair conformation, and the cyclobutoxy substituent can occupy either an axial or an equatorial position. The preferred conformation can be determined by analyzing the chemical shifts and coupling constants of the piperidine ring protons. researchgate.net For instance, a proton in an axial position will typically have a different chemical shift and larger coupling constants to adjacent axial protons compared to a proton in an equatorial position. researchgate.net This detailed analysis allows for the confirmation of the dominant stereoisomer.

Table 3: Expected NMR Signatures for Stereochemical Assignment of this compound

| NMR Parameter | Equatorial Substituent | Axial Substituent | Rationale |

|---|---|---|---|

| ¹H NMR: C4-H Chemical Shift | Appears at a higher field (more shielded) | Appears at a lower field (less shielded) | The proton's chemical environment differs significantly between the two positions. |

| ¹H-¹H Coupling Constants (J) | Shows small J-values to adjacent equatorial protons and small J-values to adjacent axial protons. | Shows large J-values to adjacent axial protons and small J-values to adjacent equatorial protons. | The dihedral angle between adjacent axial-axial protons is ~180°, leading to a large coupling constant. |

Infrared (IR) spectroscopy is a rapid and straightforward technique used to identify the functional groups present in a molecule. specac.com An IR spectrum provides a unique "fingerprint" by showing the frequencies at which different bonds within the molecule vibrate when they absorb infrared radiation. specac.com

For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key functional groups: the secondary amine, the ether linkage, and the alkane C-H bonds of the rings. The absence of unexpected peaks (e.g., a carbonyl C=O stretch) can serve as a quick purity check.

Table 4: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Secondary Amine | N-H Stretch | 3300 - 3500 libretexts.org | Medium, Sharp |

| Ether | C-O-C Stretch | 1000 - 1300 uc.edu | Strong |

| Alkane | C-H Stretch | 2850 - 3000 uc.edulibretexts.org | Strong |

Method Validation in Pharmaceutical Analysis for Research Consistency

For any analytical method to be considered reliable and suitable for its intended purpose, it must undergo a thorough validation process. chromatographyonline.com Method validation establishes through documented evidence that the analytical procedure consistently produces a result that meets pre-determined acceptance criteria. scispace.comscielo.br This is a regulatory requirement and ensures the integrity of data generated during research and quality control. chromatographyonline.com

The validation of an HPLC-MS method for this compound would involve assessing several key performance parameters.

Table 5: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity/Selectivity | The ability to assess the analyte unequivocally in the presence of other components (e.g., impurities, matrix components). scielo.br | The analyte peak should be well-resolved from other peaks and have no interference at its retention time. |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range. | Correlation coefficient (r²) ≥ 0.99. pensoft.net |

| Accuracy | The closeness of the test results to the true value. Assessed by analyzing samples with known concentrations. | Recovery of 98-102% for assay; 80-120% for impurities. chromatographyonline.com |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst). | Relative Standard Deviation (RSD) ≤ 2% for assay. chromatographyonline.comsps.nhs.uk |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated. | Typically Signal-to-Noise ratio of 3:1. |

| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. scielo.br | Typically Signal-to-Noise ratio of 10:1. sps.nhs.uk |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition). | No significant change in results; system suitability parameters are met. |

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Acetonitrile |

| Formic Acid |

| Methanol |

| N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) |

Accuracy, Precision, and Robustness Assessments

The validation of an analytical method is a critical process that establishes its suitability for a specific purpose. researchgate.netsemanticscholar.org Key parameters in this validation are accuracy, precision, and robustness, which together ensure the reliability and consistency of the data generated. scielo.br

Accuracy refers to the closeness of the measured value to the true or accepted reference value. scielo.br It is often expressed as a percentage of recovery. For the analysis of this compound, accuracy would be determined by spiking a blank matrix with a known concentration of the compound and analyzing it. The resulting measurement should be as close as possible to the known concentration.

Precision denotes the degree of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. scielo.br It is usually expressed as the relative standard deviation (RSD). Precision is assessed at two levels:

Repeatability (Intra-assay precision): The precision obtained under the same operating conditions over a short interval of time.

Intermediate Precision (Inter-assay precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. researchgate.net For a High-Performance Liquid Chromatography (HPLC) method for this compound, these variations could include changes in mobile phase composition, pH, column temperature, and flow rate.

The following table illustrates a hypothetical validation summary for a quantitative HPLC-UV method for this compound, based on typical acceptance criteria in the pharmaceutical industry.

| Validation Parameter | Acceptance Criteria | Hypothetical Result for this compound Analysis |

| Accuracy | 98.0% - 102.0% recovery | 99.5% |

| Precision (RSD%) | ||

| - Repeatability | ≤ 2.0% | 0.8% |

| - Intermediate Precision | ≤ 2.0% | 1.2% |

| Robustness | RSD ≤ 5.0% for all varied parameters | Passed |

Limit of Detection (LOD) and Limit of Quantitation (LOQ) Determinations

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected, but not necessarily quantified with an acceptable level of precision and accuracy. nih.govyoutube.com The Limit of Quantitation (LOQ) is the lowest concentration of an analyte in a sample that can be determined with acceptable precision and accuracy under the stated experimental conditions. nih.govyoutube.com

These parameters are crucial for the analysis of trace impurities or for studies involving low concentrations of this compound. There are several methods for determining LOD and LOQ, including:

Based on the Signal-to-Noise Ratio: This approach involves comparing the signal from a sample with a known low concentration of the analyte with the background noise. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD, and a ratio of 10:1 is used for the LOQ. youtube.com

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated using the following formulas:

LOD = 3.3 × (σ / S)

LOQ = 10 × (σ / S) Where σ is the standard deviation of the response (often the standard deviation of the y-intercept of the regression line) and S is the slope of the calibration curve. youtube.com

For a reversed-phase HPLC method used for the analysis of piperidine, the LOD was estimated to be 0.15 μg/mL, and the LOQ was 0.44 μg/mL nih.gov. While specific values for this compound would need to be experimentally determined, these figures for a related compound provide a useful reference point. A hypothetical example for this compound is presented below.

| Parameter | Method | Hypothetical Value for this compound |

| LOD | Signal-to-Noise (3:1) | 0.1 ng/mL |

| LOQ | Signal-to-Noise (10:1) | 0.3 ng/mL |

Advanced Mass Spectrometry Applications in Metabolite Identification and Proteomics

Mass spectrometry (MS) is a powerful analytical technique for the structural elucidation and quantification of compounds. In the context of this compound research, advanced MS applications are indispensable for identifying metabolites and investigating its interactions with proteins (proteomics).

Metabolite Identification: When a compound like this compound is introduced into a biological system, it can be metabolized into various other compounds. Identifying these metabolites is crucial for understanding its efficacy and potential toxicity. Techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly employed for this purpose. nih.govscielo.br The fragmentation patterns of the parent compound and its metabolites in the mass spectrometer provide structural information that aids in their identification. nih.govscielo.br For instance, studies on other piperidine alkaloids have utilized electrospray ionization tandem mass spectrometry (ESI-MS/MS) to propose fragmentation mechanisms and characterize their structures. nih.govscielo.br

Proteomics: Proteomics is the large-scale study of proteins. In the context of this compound, proteomic studies could be used to identify the protein targets with which the compound interacts. This can provide insights into its mechanism of action. Techniques such as affinity chromatography coupled with mass spectrometry can be used to isolate and identify proteins that bind to this compound. While no specific proteomics studies on this compound are available, research on other piperidine-containing compounds has demonstrated their potential as proteasome inhibitors, a finding that was elucidated through proteomic approaches. nih.govbohrium.com

Capillary Electrophoresis and Other Emerging Analytical Modalities

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. wikipedia.org CE offers several advantages, including high efficiency, short analysis times, and low sample and reagent consumption. nih.gov It can be a valuable tool for the analysis of this compound, particularly for purity assessments and the separation of closely related impurities. Different modes of CE, such as capillary zone electrophoresis (CZE) and micellar electrokinetic chromatography (MEKC), can be employed depending on the specific analytical challenge. Affinity capillary electrophoresis has been successfully used to study the binding constants of piperazine (B1678402) derivatives with cyclodextrins. nih.gov

Emerging Analytical Modalities: The field of analytical chemistry is constantly evolving, with new techniques and improvements to existing ones being developed. For the analysis of this compound, emerging modalities could include:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, which can aid in the unambiguous identification of metabolites and impurities.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS): This technique separates ions based on their size and shape in the gas phase, providing an additional dimension of separation that can help to resolve complex mixtures and differentiate isomers.

Supercritical Fluid Chromatography (SFC): SFC uses a supercritical fluid as the mobile phase and can offer advantages in terms of speed and reduced solvent consumption for certain applications.

The selection of the most appropriate analytical technique will depend on the specific research question being addressed, the nature of the sample matrix, and the required sensitivity and selectivity.

Future Research Directions and Translational Perspectives for 4 Cyclobutoxypiperidine

Design and Synthesis of Next-Generation 4-Cyclobutoxypiperidine Analogues

The exploration of the chemical space around the this compound core is a critical step in developing novel compounds with enhanced biological activity and optimized properties. The synthesis of next-generation analogues will focus on systematic modifications of the scaffold to establish comprehensive Structure-Activity Relationships (SAR).

Key synthetic strategies include:

Modification of the Piperidine (B6355638) Ring: Introducing substituents at various positions on the piperidine ring can modulate the compound's polarity, basicity, and conformational flexibility. researchgate.net This can influence binding affinity, selectivity, and pharmacokinetic properties. ccspublishing.org.cn Chiral piperidine scaffolds are particularly significant as they can enhance biological activities and selectivity, improve pharmacokinetics, and reduce toxicity. researchgate.net

Alteration of the Cyclobutoxy Group: The cyclobutyl ring can be substituted or replaced with other cyclic or acyclic ethers to probe the steric and electronic requirements of the target's binding pocket. These modifications can impact the molecule's lipophilicity and metabolic stability.

N-Functionalization: The piperidine nitrogen allows for the introduction of a wide array of substituents. This position is often key for interacting with biological targets or for attaching linkers to other pharmacophores. nih.gov

Modern synthetic methods, such as multicomponent reactions researchgate.net, catalytic hydrogenation of pyridine (B92270) precursors nih.govmdpi.com, and intramolecular cyclizations nih.gov, offer efficient pathways to generate diverse libraries of these analogues. mdpi.com These approaches enable the rapid assembly of complex molecules from simple starting materials, accelerating the drug discovery process. researchgate.netnih.gov

Table 1: Synthetic Strategies for Piperidine Analogues

| Strategy | Description | Potential Impact |

|---|---|---|

| Catalytic Hydrogenation | Reduction of corresponding pyridine precursors using metal catalysts (e.g., Cobalt, Ruthenium, Rhodium). nih.govmdpi.com | Efficient and scalable route to the core piperidine scaffold. Allows for stereoselective synthesis. mdpi.com |

| Intramolecular Cyclization | Ring-closing reactions of linear amine precursors, often mediated by radical or transition-metal catalysis. nih.govmdpi.com | Provides access to complex and substituted piperidines. nih.gov |

| Multicomponent Reactions | One-pot reactions where three or more reactants combine to form a single product, such as in the Ugi four-component reaction. researchgate.net | Rapidly generates molecular diversity and complex scaffolds from simple building blocks. researchgate.net |

| Ring Functionalization | Introduction of substituents onto the pre-formed piperidine ring. | Modulates physicochemical properties like solubility, lipophilicity, and pKa. researchgate.net |

| N-Substitution | Derivatization of the piperidine nitrogen atom. | Alters biological activity and allows for the introduction of various functional groups. nih.gov |

Exploration of Novel Biological Targets for the this compound Scaffold

The piperidine moiety is a versatile scaffold present in drugs targeting a wide range of biological entities. researchgate.net Consequently, the this compound framework holds the potential to modulate novel and challenging targets implicated in various diseases. The inherent structural features of piperidine derivatives make them suitable for interacting with enzymes, receptors, and ion channels. clinmedkaz.org

Potential therapeutic areas and targets for this compound analogues include:

Neurodegenerative Diseases: Targets such as monoamine oxidase (MAO) nih.govacs.org, acetylcholinesterase (AChE), and butyrylcholinesterase (BuChE) are well-established in the context of diseases like Parkinson's and Alzheimer's. encyclopedia.pub The piperidine scaffold is a core component of inhibitors for these enzymes. encyclopedia.pub

Oncology: Piperidine-containing molecules have been developed as inhibitors of various targets crucial for cancer progression, including angiogenesis factors (EGFR, VEGFR), protein kinases (ALK, AKT1), and cell cycle regulators (CDK2). researchgate.net

Infectious Diseases: The scaffold has been incorporated into agents with antibacterial, antifungal, and antiviral properties. encyclopedia.pub For instance, certain derivatives have shown activity against Mycobacterium tuberculosis and the H1N1 influenza virus. nih.gov

Neuropathic Pain: Piperidine derivatives have been designed as ligands for the μ-opioid and σ1 receptors, which are involved in pain modulation. encyclopedia.pub

Protein-Protein Interactions (PPIs): The three-dimensional nature of the this compound scaffold may be well-suited for disrupting the large, flat interfaces of PPIs, which are considered challenging but highly valuable therapeutic targets. nih.gov

Future research will involve screening libraries of this compound analogues against diverse panels of biological targets to identify novel activities. This unbiased approach, combined with target-focused design, could uncover previously unexplored therapeutic opportunities.

Table 2: Potential Biological Targets for Piperidine Scaffolds

| Target Class | Specific Examples | Associated Disease Area |

|---|---|---|

| Enzymes | Monoamine Oxidase (MAO), Acetylcholinesterase (AChE), Cyclin-Dependent Kinases (CDKs), Topoisomerase. nih.govencyclopedia.pubresearchgate.net | Neurodegeneration, Cancer. nih.govresearchgate.net |

| Receptors | Sigma-1 (σ1) Receptor, μ-Opioid Receptor, GPR40. ccspublishing.org.cnencyclopedia.pub | Neuropathic Pain, Diabetes. ccspublishing.org.cnencyclopedia.pub |

| Kinases | EGFR, VEGFR, ALK, AKT1. researchgate.net | Cancer. researchgate.net |

| Other Proteins | DNA Gyrase, P-glycoprotein (P-gp). nih.govmdpi.com | Infectious Disease, Cancer Drug Resistance. nih.govmdpi.com |

Integration of Artificial Intelligence and Machine Learning in Compound Discovery

Artificial intelligence (AI) and machine learning (ML) are transforming the landscape of drug discovery by accelerating timelines and improving the predictability of preclinical research. nih.govijfmr.com These computational tools can be powerfully applied to the this compound scaffold to streamline the design and prioritization of new analogues.

Key applications of AI/ML in this context include:

Predictive Modeling: ML algorithms, such as random forests and support vector machines, can be trained on existing data to build Quantitative Structure-Activity Relationship (QSAR) models. nih.govnih.gov These models can predict the biological activity, toxicity, and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of novel this compound derivatives before they are synthesized. ijfmr.comnih.gov

Virtual Screening: AI can rapidly screen vast virtual libraries of potential analogues against computational models of biological targets to identify promising candidates for synthesis. nih.gov Deep learning models, in particular, can analyze chemical structures and predict drug-target interactions. crimsonpublishers.com

De Novo Drug Design: Generative AI models can design entirely new molecules based on desired properties. By providing the this compound scaffold as a starting point, these algorithms can propose novel derivatives optimized for specific targets.

Target Identification: AI can analyze complex biological data from genomics and proteomics to identify and validate novel therapeutic targets for which this compound analogues could be designed. ijfmr.com

By integrating these in silico methods, researchers can focus laboratory resources on synthesizing and testing compounds with the highest probability of success, making the discovery process more efficient and cost-effective. clinmedkaz.org

Development of Advanced Delivery Systems for Research Compounds

The translation of a promising compound from the laboratory to preclinical models often requires overcoming challenges related to solubility, stability, and bioavailability. mdpi.com Advanced drug delivery systems (DDS) can address these issues, enhancing the utility of research compounds like this compound and its analogues. mdpi.com

Future research could explore various DDS platforms:

Nanoparticle-Based Systems: Encapsulating compounds within nanoparticles, such as lipid nanoparticles (LNPs) or polymeric nanoparticles, can improve solubility and protect the molecule from premature degradation. mdpi.comnih.gov Piperazine-containing ionizable lipids have been shown to formulate stable LNPs capable of delivering mRNA to immune cells, suggesting a potential for piperidine-like structures in targeted delivery. nih.gov

Polymeric Films and Hydrogels: For specific applications, incorporating compounds into biocompatible polymeric films or hydrogels can allow for controlled, localized release. nih.gov These systems are beneficial for maintaining contact with a target tissue and ensuring a sustained therapeutic effect. nih.gov

Magnetic Nanoparticles: Functionalized magnetic nanoparticles can serve as carriers for drug delivery. acgpubs.orgresearchgate.net For instance, piperidine-functionalized magnetic graphene quantum dots have been developed as a reusable catalyst, showcasing the potential for attaching piperidine moieties to nanocarriers. acgpubs.orgresearchgate.net

These delivery systems can be crucial for enabling in vivo studies and accurately assessing the therapeutic potential of newly synthesized this compound derivatives.

Collaboration with Industrial and Academic Partners for Research Advancement

The journey of a chemical compound from initial discovery to a potential therapeutic is a complex, expensive, and lengthy process. technologynetworks.com Advancing research on the this compound scaffold can be significantly accelerated through strategic partnerships between academic institutions and industrial pharmaceutical companies. nih.govresearchgate.net

These collaborations create a synergistic relationship:

Academic partners typically contribute innovative basic research, novel biological insights, and early-stage discoveries. technologynetworks.com

Industrial partners provide crucial resources, including significant funding, high-throughput screening capabilities, expertise in drug development and commercialization, and established infrastructure for preclinical and clinical trials. drugbank.com

Models for such partnerships are diverse and can be tailored to specific project needs. They range from sponsored research agreements to larger consortia involving multiple academic and industry players. technologynetworks.com The establishment of joint research programs, like the Institute for Clinical & Translational Research (ICTR) Drug Discovery and Development Program between the University of Maryland, Baltimore, and Johns Hopkins University, exemplifies a successful collaborative model aimed at navigating the complexities of drug development. umaryland.edu Such partnerships are essential for translating fundamental chemical discoveries involving scaffolds like this compound into tangible therapeutic advances. researchgate.net

Q & A

Q. What are the optimal synthetic routes for 4-cyclobutoxypiperidine, and how can reaction conditions be systematically optimized?

- Methodological Answer : Synthesis of this compound typically involves nucleophilic substitution or Mitsunobu reactions. For example, coupling cyclobutanol with a piperidine derivative via a mesylate intermediate under basic conditions (e.g., NaOH in dichloromethane at 20°C) has yielded high purity (>99%) compounds . Optimization requires monitoring reaction kinetics using techniques like HPLC or GC-MS to track intermediate formation. Systematic parameter adjustments (temperature, solvent polarity, stoichiometry) and DOE (Design of Experiments) approaches can maximize yield and minimize side products.

Q. How should researchers characterize the structural integrity of this compound derivatives?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : Confirm substituent positions via <sup>1</sup>H/<sup>13</sup>C NMR chemical shifts and coupling constants (e.g., cyclobutyl protons at δ 1.6–2.1 ppm) .

- X-ray Diffraction : Resolve stereochemistry for crystalline derivatives .

- Mass Spectrometry : Validate molecular weight using high-resolution MS (e.g., ESI-TOF). Cross-reference data with PubChem or Reaxys entries for known analogs .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and lab coats to prevent skin/eye contact, as piperidine derivatives are known irritants .

- Ventilation : Use fume hoods to avoid inhalation.

- Spill Management : Neutralize acidic residues with sodium bicarbonate and dispose via hazardous waste channels .

- Storage : Keep under inert gas (N2) at –20°C to prevent degradation .

Advanced Research Questions

Q. How can computational methods predict the metabolic pathways of this compound in pharmacological studies?

- Methodological Answer :

- In Silico Tools : Use software like Schrödinger’s ADMET Predictor or SwissADME to model cytochrome P450 interactions and metabolite formation .

- Docking Studies : Simulate binding affinities with target enzymes (e.g., CYP3A4) to identify potential oxidation sites. Validate predictions with in vitro microsomal assays using LC-MS/MS .

Q. What strategies resolve contradictory data in the biological activity of this compound analogs?

- Methodological Answer :

- Meta-Analysis : Apply PRISMA guidelines to systematically review literature, assess bias, and reconcile discrepancies in IC50 values .

- Dose-Response Curves : Replicate experiments across multiple cell lines (e.g., HEK293 vs. CHO) to isolate context-dependent effects .

- Structural-Activity Relationships (SAR) : Compare substituent effects (e.g., cyclobutoxy vs. benzyl groups) using Free-Wilson or Hansch analysis .

Q. How can researchers design robust in vivo studies to evaluate this compound’s neuropharmacological potential?

- Methodological Answer :

- PICOT Framework : Define Population (e.g., rodent models), Intervention (dose range), Comparison (vehicle control), Outcome (e.g., locomotor activity), and Timeframe (acute vs. chronic dosing) .

- Behavioral Assays : Use open-field tests or Morris water maze to assess cognitive effects. Pair with ex vivo brain tissue analysis (HPLC for neurotransmitter levels) .

- Ethics Compliance : Follow institutional guidelines for humane endpoints and sample size justification .

Q. What advanced analytical techniques quantify trace impurities in this compound batches?

- Methodological Answer :

- UPLC-QDa : Achieve ppb-level sensitivity for detecting residual solvents (e.g., dichloromethane) or synthetic byproducts.

- NMR Relaxation Methods : Identify low-abundance stereoisomers via <sup>13</sup>C T1 relaxation experiments .

- ICP-MS : Screen for heavy metal catalysts (e.g., Pd in cross-coupling reactions) .

Data Reporting and Validation

Q. What are the minimum reporting standards for publishing this compound research?

- Methodological Answer :

- Experimental Details : Document synthetic procedures (solvents, catalysts, yields), spectral data (NMR shifts, MS peaks), and purity (>95% by HPLC) .

- Statistical Analysis : Report mean ± SEM, p-values, and effect sizes for biological assays. Use Cochrane guidelines for systematic reviews .

- Data Deposition : Share crystallographic data with the Cambridge Structural Database or spectral libraries like PubChem .

Cross-Disciplinary Applications

Q. How can this compound derivatives be integrated into materials science research?

- Methodological Answer :

- Coordination Chemistry : Synthesize metal complexes (e.g., with Cu<sup>2+</sup>) for catalytic applications. Characterize using FTIR and EPR spectroscopy .

- Polymer Synthesis : Incorporate into monomeric units via ring-opening polymerization. Analyze thermal stability with TGA-DSC .

Troubleshooting and Reproducibility

Q. Why might replication of this compound-based assays fail, and how can this be mitigated?

- Methodological Answer :

- Batch Variability : Standardize starting materials using certificates of analysis (COA) from suppliers like TCI America .

- Protocol Harmonization : Adopt detailed SOPs for critical steps (e.g., inert atmosphere handling).

- Collaborative Validation : Share samples with independent labs for cross-verification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|